1-allyl-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
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Overview
Description
Quinoxaline derivatives, such as the one you mentioned, are a class of compounds that have been studied for their diverse biological activities . They often serve as key structures in medicinal chemistry due to their potential pharmacological properties .
Synthesis Analysis
The synthesis of quinoxaline derivatives often involves the reaction of a diketone or a ketoester with an amine . The specific synthesis pathway for “1-allyl-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine” would depend on the starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of quinoxaline derivatives is characterized by a benzene ring fused with a pyridine ring . The allyl group and the tolylsulfonyl group in the compound you mentioned would be attached to this basic structure.Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions, including C–H bond activation, arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Quinoxaline derivatives generally have stable structures due to the conjugation of the benzene and pyridine rings .Scientific Research Applications
Synthesis and Chemical Properties
The allylation of certain quinoxaline derivatives has led to the development of compounds with potential for antiviral properties, particularly against hepatitis B. One such compound, a derivative of 1-allyl-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine, demonstrated notable activity in this context (Hamid, 2003).
Research into the synthesis of novel building blocks of 1H-pyrrolo[3,4-b]quinolin-3(2H)-one, closely related to the specified compound, has shown potential for developing selective antitumor agents. These compounds were found effective in inhibiting neuroblastoma cell growth, providing insights into the therapeutic possibilities of related quinoxaline derivatives (Nagarapua et al., 2012).
The development of an efficient and eco-friendly synthesis method for pyrrolo[1,2-a]quinoxalines, which includes this compound derivatives, has been reported. This synthesis occurs in water and uses a palladium/copper catalytic system, demonstrating a greener approach to synthesizing these compounds (Keivanloo et al., 2016).
Biological and Pharmacological Applications
Certain derivatives of this compound have shown promising anti-bacterial activities. This indicates potential applications in developing new antibiotics or antimicrobial agents (Besharati-Seidani et al., 2018).
Research involving the synthesis of functionalized 1H-pyrrolo[2,3-b]quinolines, which are structurally related to the specified compound, has been conducted to explore potential applications in pharmacology. These compounds were examined for their efficacy in reactions that might have relevance to therapeutic uses (Asthana et al., 2015).
Studies have also been conducted on the neurotropic activity of related pyrrolopyrimidin-4-ones, indicating potential applications in neurological or psychiatric treatments. These studies provide insights into the wider therapeutic potential of quinoxaline derivatives (Zaliznaya et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
The future research on “1-allyl-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine” and similar compounds could focus on further exploring their synthesis, characterizing their physical and chemical properties, investigating their biological activities, and assessing their safety and potential therapeutic applications .
Properties
IUPAC Name |
3-(3-methylphenyl)sulfonyl-1-prop-2-enylpyrrolo[3,2-b]quinoxalin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-3-11-24-19(21)18(27(25,26)14-8-6-7-13(2)12-14)17-20(24)23-16-10-5-4-9-15(16)22-17/h3-10,12H,1,11,21H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBIEIXYQPYSCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CC=C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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